molecular formula C13H9BrClNO3 B275729 1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene

1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene

Cat. No. B275729
M. Wt: 342.57 g/mol
InChI Key: FBANNWPFCSQSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BCNB, and it is a member of the nitrobenzene family of compounds. BCNB has been used in various scientific studies to investigate its synthesis method, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BCNB is not well understood. However, it is believed that BCNB acts as an inhibitor of certain enzymes in the body. This inhibition leads to the disruption of various biochemical pathways, which can have both positive and negative effects on the body.
Biochemical and Physiological Effects:
BCNB has been shown to have various biochemical and physiological effects on the body. In one study, it was found that BCNB can inhibit the growth of certain cancer cells. BCNB has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BCNB in laboratory experiments is its unique properties. BCNB is a versatile compound that can be used in various chemical reactions, making it an ideal reagent for organic synthesis. However, one of the limitations of using BCNB in laboratory experiments is its potential toxicity. BCNB is a hazardous compound that requires careful handling and disposal.

Future Directions

There are several potential future directions for BCNB in scientific research. One of the primary directions is in the field of medicinal chemistry. BCNB has shown promise as a potential drug candidate, and further research is needed to investigate its potential therapeutic applications. Another potential direction is in the field of materials science. BCNB has unique properties that make it an ideal candidate for the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
In conclusion, BCNB is a unique chemical compound that has gained significant attention in scientific research. Its potential applications in organic synthesis, medicinal chemistry, and materials science make it an exciting area of study. Further research is needed to fully understand the mechanism of action and potential applications of BCNB. However, its unique properties and potential make it an ideal candidate for future scientific research.

Synthesis Methods

The synthesis of BCNB is a complex process that involves several steps. The first step involves the preparation of 4-chlorobenzyl alcohol, which is then reacted with 2-bromo-1-nitrobenzene to form the intermediate compound. The intermediate compound is then treated with sulfuric acid, which leads to the formation of BCNB. The synthesis of BCNB is a delicate process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

BCNB has been used in various scientific studies to investigate its potential applications. One of the primary applications of BCNB is in the field of organic synthesis. BCNB has been used as a reagent in several chemical reactions, including the synthesis of various organic compounds. BCNB has also been used in the field of medicinal chemistry to investigate its potential as a drug candidate.

properties

Product Name

1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene

Molecular Formula

C13H9BrClNO3

Molecular Weight

342.57 g/mol

IUPAC Name

1-bromo-2-[(4-chlorophenyl)methoxy]-3-nitrobenzene

InChI

InChI=1S/C13H9BrClNO3/c14-11-2-1-3-12(16(17)18)13(11)19-8-9-4-6-10(15)7-5-9/h1-7H,8H2

InChI Key

FBANNWPFCSQSCD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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